molecular formula C11H14N4O4 B13445868 4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one

4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one

Cat. No.: B13445868
M. Wt: 266.25 g/mol
InChI Key: KRCGKJZLLPGTBU-XLPZGREQSA-N
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Description

4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. Its unique structure allows it to interfere with viral and cellular DNA synthesis, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine base with a protected deoxyribose derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the glycosylation reaction. Subsequent deprotection steps are carried out under mild acidic or basic conditions to yield the final nucleoside .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted analogues. These products can exhibit different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by incorporating into viral and cellular DNA, disrupting the normal process of DNA synthesis. This leads to the termination of DNA chain elongation and inhibits viral replication. In cancer cells, it interferes with DNA synthesis, thereby preventing cell proliferation and inducing apoptosis . The molecular targets include viral reverse transcriptase and cellular DNA polymerases, which are essential for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific structural configuration, which allows it to effectively inhibit both viral and cellular DNA synthesis. This dual action makes it a promising candidate for the development of broad-spectrum antiviral and anticancer therapies .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-11(18)13-9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1

InChI Key

KRCGKJZLLPGTBU-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(NC(=O)N=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(NC(=O)N=C32)N)CO)O

Origin of Product

United States

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